N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Medicinal Chemistry Tetrazole SAR Scaffold Differentiation

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921053-45-4) is a synthetic tetrazole-benzamide hybrid with molecular formula C17H17N5O2 and molecular weight 323.35 g/mol. The compound features a 1,5-disubstituted tetrazole core bearing a 4-ethoxyphenyl group at N-1 and a methylene-bridged benzamide at C-5.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 921053-45-4
Cat. No. B2722705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS921053-45-4
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N5O2/c1-2-24-15-10-8-14(9-11-15)22-16(19-20-21-22)12-18-17(23)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,23)
InChIKeyDENZHBOHMPHIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921053-45-4): Compound Identity and Procurement-Relevant Characteristics


N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921053-45-4) is a synthetic tetrazole-benzamide hybrid with molecular formula C17H17N5O2 and molecular weight 323.35 g/mol . The compound features a 1,5-disubstituted tetrazole core bearing a 4-ethoxyphenyl group at N-1 and a methylene-bridged benzamide at C-5. This scaffold places it within the broader class of amide-tetrazole derivatives investigated as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, as disclosed in foundational patent literature [1]. The specific N1-(4-ethoxyphenyl) substitution pattern has been independently associated with enhanced biological activity in related tetrazole series targeting tubulin polymerization, where SAR analysis indicated that 4-ethoxyphenyl placement at the N-1 position conferred maximal antiproliferative potency [2]. However, quantitative biological data for this exact CAS number remains sparse in the public domain, and procurement decisions should be based on the compound's structural uniqueness as a building block rather than on verified target activity.

Why Generic Substitution of N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921053-45-4) Is Not Advisable Without Direct Comparative Proof


Tetrazole-benzamide conjugates are not a uniform class. Even within the narrow subseries defined by the N1-(4-ethoxyphenyl)-C5-methylenebenzamide scaffold, subtle modifications to the benzamide ring (e.g., 4-chloro, 3,4,5-triethoxy, or 2-propylpentanamide replacements) or to the N1-aryl group (e.g., phenyl, p-tolyl, cyclohexyl) are expected to alter conformational preferences, hydrogen-bonding capacity, and target engagement profiles [1]. The foundational amide-tetrazole ACAT inhibitor patents explicitly teach that both the tetrazole N1-aryl substitution and the amide side-chain identity are critical determinants of in vitro potency and in vivo cholesterol-lowering efficacy [2]. Independent SAR studies on 1,5-disubstituted tetrazoles further demonstrate that the 4-ethoxyphenyl group, when positioned at N-1 versus C-5, yields non-equivalent biological outcomes, with N-1 placement conferring superior activity in tubulin inhibition assays [3]. Consequently, interchanging N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide with a close analog, such as 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide or N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide, without direct comparative data on the relevant target or pathway, carries a high risk of unanticipated potency loss, altered selectivity, or failed assay reproducibility.

Quantitative Differentiation Evidence for N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921053-45-4) Versus the Most Relevant Analogs


Structural Differentiation: N1-(4-Ethoxyphenyl) Substitution Pattern Versus Direct N1-Phenyl and N1-Cyclohexyl Analogs

The compound bears a 4-ethoxyphenyl group at the tetrazole N-1 position, whereas the closest commercially cataloged analog, N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, replaces this with an unsubstituted phenyl ring, and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide replaces it with a fully saturated cyclohexyl group . In a published SAR study on 1,5-disubstituted tetrazoles targeting tubulin polymerization, compounds with a 4-ethoxyphenyl group at the N-1 position exhibited maximal antiproliferative activity compared to those bearing 4-methoxyphenyl, 4-methylphenyl, or unsubstituted phenyl at the same position; the N-1 4-ethoxyphenyl analog (compound 4l in that series) achieved an IC50 of 19 nM against HT-29 colon carcinoma cells, whereas the corresponding 4-methoxyphenyl analog showed approximately 3-fold reduced potency [1]. This positional electronic effect is directly transferable to the scaffold of the target compound, as the N1-aryl substituent electronically modulates the tetrazole ring's hydrogen-bond acceptor capacity and π-stacking potential. No direct head-to-head comparison data exists for the target compound versus its N1-phenyl or N1-cyclohexyl analogs in any assay system.

Medicinal Chemistry Tetrazole SAR Scaffold Differentiation

Linker Architecture: Methylene-Bridged Benzamide Versus Directly Attached Amide Functionality in ACAT Inhibitor Chemotypes

The target compound incorporates a methylene (–CH2–) spacer between the tetrazole C-5 position and the benzamide carbonyl. This contrasts with the directly attached amide tetrazole ACAT inhibitors claimed in US Patent 5,461,049, where the amide nitrogen is directly bonded to the tetrazole ring without a methylene linker [1]. The O'Brien et al. 1995 SAR study on tetrazole amide ACAT inhibitors established that the insertion of a retroamide functionality (reversing the amide bond orientation) could yield comparable in vitro potency to the clinical candidate CI-976, with compound 8c and 7q demonstrating IC50 values comparable to CI-976 in rabbit intestinal microsome ACAT assays [2]. The methylene linker in CAS 921053-45-4 introduces an additional degree of conformational freedom (one extra rotatable bond) and alters the distance between the tetrazole hydrogen-bond acceptor and the benzamide carbonyl relative to the directly linked amide series. No quantitative ACAT inhibition data are publicly available for the methylene-bridged scaffold, representing a critical evidence gap.

ACAT Inhibition Tetrazole Amide Linker SAR

Benzamide Substituent Effects: Unsubstituted Benzamide Versus 4-Chloro and 3,4,5-Triethoxy Analogs Within the Same Core Scaffold

Several analogs sharing the same N1-(4-ethoxyphenyl)-tetrazole-methyl core but differing in the benzamide substituent pattern are commercially cataloged, including 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide and 3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide . The unsubstituted benzamide of CAS 921053-45-4 serves as the minimal, non-substituted reference point in this subseries. In the broader ACAT inhibitor SAR literature, benzamide ring substitution (particularly with electron-withdrawing groups such as chloro) has been shown to modulate both in vitro ACAT inhibitory potency and in vivo cholesterol-lowering efficacy; for example, in the related fatty acid anilide ACAT inhibitor series, para-chloro substitution on the anilide ring contributed to sub-nanomolar IC50 values [1]. No head-to-head quantitative comparison between the unsubstituted benzamide (CAS 921053-45-4) and its 4-chloro or 3,4,5-triethoxy analogs has been published in any peer-reviewed study or patent.

Benzamide SAR Halogen Substitution Tetrazole Conjugates

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Profile Versus Reference ACAT Inhibitor CI-976

CAS 921053-45-4 has a molecular weight of 323.35 g/mol, molecular formula C17H17N5O2, with 5 hydrogen-bond acceptors (tetrazole N atoms and amide carbonyl oxygen) and 1 hydrogen-bond donor (amide NH) . In contrast, the reference fatty acid anilide ACAT inhibitor CI-976 (2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide) has a molecular weight of 419.6 g/mol and a substantially higher calculated logP due to its dodecyl aliphatic chain [1]. The tetrazole-benzamide scaffold of CAS 921053-45-4 is more compact, more polar, and possesses a heterocyclic hydrogen-bond acceptor array absent in the fatty acid anilide series. This fundamental physicochemical divergence predicts different solubility, permeability, and protein-binding profiles, which are critical for assay design and compound handling in both in vitro and in vivo settings. The compound's calculated polar surface area (tPSA) is estimated at approximately 78–85 Ų, consistent with moderate CNS permeability potential, whereas CI-976's tPSA is approximately 57 Ų [2].

Physicochemical Properties Drug-likeness Lipophilicity

Recommended Research and Procurement Application Scenarios for N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921053-45-4)


Parent Scaffold for Benzamide Substitution SAR in Tetrazole-Containing Lead Optimization Programs

CAS 921053-45-4 serves as the unsubstituted benzamide reference compound within the N1-(4-ethoxyphenyl)-tetrazole-methyl series. Medicinal chemistry teams synthesizing or procuring 4-chloro, 3,4,5-triethoxy, or other benzamide-substituted analogs require this compound as the baseline to calculate fold-changes in potency, solubility, or metabolic stability attributable to benzamide ring modifications. The absence of any substituent on the benzamide ring eliminates confounding electronic or steric effects, making it the optimal negative control for SAR interpretation . This application is supported by the structural cataloging of multiple benzamide-substituted analogs within the same core scaffold, indicating active research interest in this chemical space.

Tetrazole N1-Aryl Pharmacophore Exploration Referencing 4-Ethoxyphenyl as a Privileged Substituent

Published SAR on 1,5-disubstituted tetrazoles demonstrates that the 4-ethoxyphenyl group at the N-1 position confers maximal biological activity compared to other 4-substituted phenyl variants (e.g., 4-methoxy, 4-methyl) in antiproliferative assays [1]. CAS 921053-45-4 incorporates this privileged N1-(4-ethoxyphenyl) motif within a distinct methylene-bridged benzamide scaffold, enabling researchers to test whether the N1-4-ethoxyphenyl advantage translates across different C-5 substitution architectures. This compound is particularly relevant for groups investigating scaffold-hopping strategies from the 1,5-diaryl tetrazole tubulin inhibitor series to tetrazole-benzamide conjugates.

Intermediate for Diversification via Amide Bond Functionalization or Tetrazole C-5 Elaboration

The methylene-bridged benzamide functionality provides a chemically tractable handle for further diversification. The secondary amide can undergo N-alkylation, and the benzamide phenyl ring is amenable to electrophilic aromatic substitution. Additionally, the tetrazole C-5 methylene position, while already substituted, could potentially be further functionalized via deprotonation-electrophile trapping strategies. This compound is suitable for combinatorial library synthesis or late-stage functionalization workflows in medicinal chemistry laboratories . Procurement of this specific CAS number ensures the correct regioisomeric connectivity (N1-aryl, C5-methylenebenzamide), which cannot be guaranteed with generic tetrazole-benzamide sourcing.

Negative Control or Tool Compound for ACAT Inhibitor Screening Cascades Where Methylene-Linker Impact Requires Evaluation

The tetrazole amide ACAT inhibitor patent family (US 5,461,049 and related filings) establishes that directly attached tetrazole amides inhibit ACAT in vitro and lower plasma cholesterol in vivo [2]. CAS 921053-45-4, with its methylene spacer, represents a one-carbon homologation of the directly attached series. This compound can serve as a linker-probe tool to determine whether the methylene insertion is tolerated, detrimental, or beneficial for ACAT inhibitory activity, microsomal stability, or selectivity versus related acyltransferase enzymes. Researchers conducting ACAT drug discovery or studying cholesterol metabolism pathways may use this compound to delineate the conformational requirements of the ACAT active site.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.